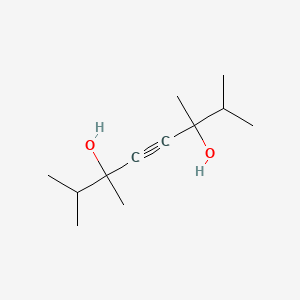
2,3,6,7-Tetramethyloct-4-yne-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetramethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is characterized by its unique structure, which includes two hydroxyl groups and a triple bond, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the triple bond and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethyloct-4-yne-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
2,3,6,7-Tetramethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups and triple bond play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by altering enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetramethyl-4-octyne-3,6-diol
- 2,3,6,7-Tetramethyl-4-octyne-3,6-dione
Uniqueness
2,3,6,7-Tetramethyloct-4-yne-3,6-diol is unique due to its specific combination of hydroxyl groups and a triple bond, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92037-77-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,3,6,7-tetramethyloct-4-yne-3,6-diol |
InChI |
InChI=1S/C12H22O2/c1-9(2)11(5,13)7-8-12(6,14)10(3)4/h9-10,13-14H,1-6H3 |
InChI Key |
CTTGTRXRTUKVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#CC(C)(C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















